4-Dimethylamino-piperidine-4-carboxylic acid 4-Dimethylamino-piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 883549-85-7
VCID: VC8147097
InChI: InChI=1S/C8H16N2O2/c1-10(2)8(7(11)12)3-5-9-6-4-8/h9H,3-6H2,1-2H3,(H,11,12)
SMILES: CN(C)C1(CCNCC1)C(=O)O
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

4-Dimethylamino-piperidine-4-carboxylic acid

CAS No.: 883549-85-7

VCID: VC8147097

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

4-Dimethylamino-piperidine-4-carboxylic acid - 883549-85-7

Description

4-Dimethylamino-piperidine-4-carboxylic acid is a chemical compound with significant interest in various fields of chemistry and pharmacology. It is characterized by its molecular formula and structural properties, which make it a versatile intermediate in organic synthesis and drug development.

Synthesis and Applications

4-Dimethylamino-piperidine-4-carboxylic acid can be synthesized through various organic reactions, often involving the modification of piperidine rings. Its applications are diverse, ranging from medicinal chemistry to materials science. In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antitumor properties.

Related Compounds

Related compounds, such as 4-(Dimethylamino)piperidine-4-carboxamide, have been extensively studied for their biological activities. These compounds often exhibit significant potential in targeting various diseases, including cancer.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
4-Dimethylamino-piperidine-4-carboxylic acidC8H16N2O2172.23 g/molPotential in drug development
4-(Dimethylamino)piperidine-4-carboxamide dihydrochlorideC8H17N3O·2HClNot specifiedAntitumor properties
CAS No. 883549-85-7
Product Name 4-Dimethylamino-piperidine-4-carboxylic acid
Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name 4-(dimethylamino)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C8H16N2O2/c1-10(2)8(7(11)12)3-5-9-6-4-8/h9H,3-6H2,1-2H3,(H,11,12)
Standard InChIKey HGEOLLFBMMRLDY-UHFFFAOYSA-N
SMILES CN(C)C1(CCNCC1)C(=O)O
Canonical SMILES CN(C)C1(CCNCC1)C(=O)O
PubChem Compound 6484276
Last Modified Aug 20 2023

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